molecular formula C18H14N2OS2 B14736108 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline CAS No. 5429-26-5

4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline

Cat. No.: B14736108
CAS No.: 5429-26-5
M. Wt: 338.5 g/mol
InChI Key: PGWZWDHGBCTCBR-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline typically involves the condensation of 2-mercaptobenzothiazole with a suitable quinoline derivative. One common method is the Knoevenagel condensation reaction, where 2-mercaptobenzothiazole reacts with an aldehyde or ketone in the presence of a base such as L-proline . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides are used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzothiazol-2-ylsulfanyl)-6-methoxy-2-methylquinoline is unique due to its combination of benzothiazole and quinoline rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .

Properties

CAS No.

5429-26-5

Molecular Formula

C18H14N2OS2

Molecular Weight

338.5 g/mol

IUPAC Name

2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C18H14N2OS2/c1-11-9-17(13-10-12(21-2)7-8-14(13)19-11)23-18-20-15-5-3-4-6-16(15)22-18/h3-10H,1-2H3

InChI Key

PGWZWDHGBCTCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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